![molecular formula C3H9ClFNO B2946187 (2R)-2-amino-3-fluoropropan-1-ol;hydrochloride CAS No. 2242468-89-7](/img/structure/B2946187.png)
(2R)-2-amino-3-fluoropropan-1-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This would involve detailing the methods and processes used to synthesize the compound, including any catalysts or reagents used, reaction conditions, and the overall reaction mechanism .Molecular Structure Analysis
This would involve using techniques like X-ray crystallography, NMR spectroscopy, or computational chemistry to determine the compound’s molecular structure .Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances, the products of these reactions, and the mechanisms by which these reactions occur .Physical And Chemical Properties Analysis
This would involve determining properties like the compound’s melting point, boiling point, solubility, optical activity, and other relevant physical and chemical properties .Scientific Research Applications
Microwave-Assisted Synthesis for Antimalarial Activity
A study demonstrates the microwave-assisted synthesis of 1-aminopropan-2-ols, including compounds similar to "(2R)-2-amino-3-fluoropropan-1-ol;hydrochloride," showcasing their potential antimalarial activities against Plasmodium falciparum strains. This rapid and efficient synthesis method underlines the compounds' significance in developing new antimalarial drugs (A. Robin et al., 2007).
Metabolic Studies of Fluoroamphetamine Analogues
Another research focused on the metabolism and behavioral effects of 2-amino-1-fluoro-3-phenylpropane hydrochloride (a closely related structure) in mice, revealing insights into how fluorine substitution impacts drug kinetics and behavior. This contributes to our understanding of the metabolic pathways and potential therapeutic applications of fluoro-substituted amphetamines (T. Danielson et al., 1986).
Stereochemistry in Drug Catabolism
Research on the catabolism of DNA base thymine and the anticancer drug 5-fluorouracil led to the synthesis of derivatives, including (2R)-3-amino-2-fluoropropanoic acid. This work provides valuable insights into the stereochemical aspects of drug metabolism and its implications for drug design and therapy (D. Gani et al., 1985).
Synthesis and Biological Evaluation of Aminopropanol Derivatives
A study on the synthesis of new (arylcarbonyloxy)aminopropanol derivatives as potential β1-adrenergic receptor antagonists highlights the chemical versatility and potential therapeutic applications of aminopropanols. It also emphasizes the importance of physico-chemical properties such as pKa in drug development (Jan Tengler et al., 2013).
Fluoroprolines in Chemical Biology
The synthesis of 4-fluoroprolines, related to the fluoro-hydroxyproline theme, underscores their utility in chemical biology, offering routes to these nonnatural amino acids for research and drug development purposes (M. Chorghade et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-amino-3-fluoropropan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8FNO.ClH/c4-1-3(5)2-6;/h3,6H,1-2,5H2;1H/t3-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUKCMQZXUNXTL-DFWYDOINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CF)N)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](CF)N)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.